CYP1A1 Inhibitory Potency vs. Closest 3-Fluorobenzyl Isomer
This compound inhibits recombinant human CYP1A1 with an IC₅₀ of 1.2 µM (1,200 nM), measured in HEK293 cells using the fluorogenic probe 7-ethoxyresorufin [1]. By contrast, the positional isomer 3-(4-fluorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione (C₁₈H₁₄FNO₃S, identical molecular formula) shows no detectable CYP1A1 inhibition up to 30 µM in the same assay system [2]. The 26-fold or greater difference demonstrates that the N3-aryl substituent orientation (ethoxyphenyl vs. fluorobenzyl) exerts a decisive effect on CYP engagement even when the overall atom composition is conserved.
| Evidence Dimension | CYP1A1 inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 1,200 nM |
| Comparator Or Baseline | 3-(4-Fluorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione: IC₅₀ > 30 µM (no inhibition detected) |
| Quantified Difference | ≥ 26-fold selectivity gap |
| Conditions | Recombinant human CYP1A1 expressed in HEK293 cells; substrate: 7-ethoxyresorufin; preincubation 30 min |
Why This Matters
Procurement decisions involving CYP-susceptible projects must account for this compound's quantifiable CYP1A1 liability, which is absent in the isomeric comparator, guiding either inclusion (CYP1A1 tool inhibitor) or exclusion (PK profiling panels).
- [1] BindingDB. BDBM50269353: CYP1A1 IC₅₀ Data for 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione. View Source
- [2] BindingDB Comparator Search: 3-(4-fluorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione CYP1A1 Data (no detectable inhibition). View Source
